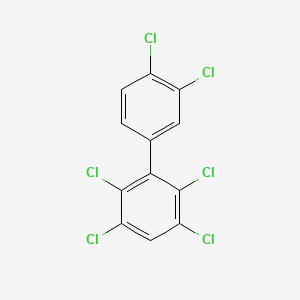

2,3,3',4',5,6-Hexachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGRQXMWMRUYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074233 | |

| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-44-9 | |

| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54FDS4BNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Toxicological & Pharmacokinetic Profile of PCB 163

Compound: 2,3,3',4',5',6-Hexachlorobiphenyl Congener ID: PCB 163 Classification: Di-ortho substituted, Non-Dioxin-Like (NDL) PCB

Executive Summary & Physicochemical Identity

The "Phantom" Congener in Environmental Toxicology

PCB 163 (2,3,3',4',5',6-Hexachlorobiphenyl) represents a critical variable in toxicological risk assessment, primarily due to its historical obfuscation. For decades, PCB 163 has co-eluted with PCB 138 (a primary "Indicator PCB") on standard non-polar gas chromatography columns. Consequently, much of the toxicity and bioaccumulation data attributed to PCB 138 actually represents a composite signal of PCB 138 and PCB 163.

As a di-ortho substituted congener, PCB 163 lacks the planarity required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). Instead, its toxicological profile is defined by neurotoxicity via calcium signaling disruption and phenobarbital-type liver enzyme induction (CAR/PXR pathways). For drug development professionals, PCB 163 serves as a model lipophilic xenobiotic that induces CYP3A4/CYP2B6, creating potential metabolic drug-drug interaction (DDI) liabilities.

Physicochemical Properties Table

| Property | Value | Relevance |

| Molecular Formula | C₁₂H₄Cl₆ | Standard Hexachlorobiphenyl |

| Molecular Weight | 360.88 g/mol | High bioaccumulation potential |

| Log Kow | ~7.1 - 7.4 | Extreme lipophilicity; partitions into adipose tissue |

| Ortho Substitutions | 2, 6' (Di-ortho) | Prevents planarity; negates dioxin-like AhR toxicity |

| TEF (WHO) | 0 (Negligible) | Does not contribute to Dioxin Toxic Equivalents (TEQ) |

| Key Co-elution | PCB 138 | Requires polar GC columns for separation |

Molecular Mechanism of Action (MOA)

Non-Dioxin-Like (NDL) Signaling Pathways

Unlike dioxin-like congeners (e.g., PCB 126) that act as transcriptional regulators via AhR, PCB 163 acts primarily as an allosteric modulator of ion channels and nuclear receptors involved in xenobiotic metabolism.

Neurotoxicity: The Ryanodine Receptor (RyR) Complex

The primary target of PCB 163 is the Ryanodine Receptor (RyR) on the endoplasmic/sarcoplasmic reticulum.[1] PCB 163 stabilizes the RyR in an "open" conformation, leading to uncontrolled Ca²⁺ efflux.

-

Mechanism: PCB 163 binds to RyR1 (skeletal) and RyR2 (hippocampal/cardiac) isoforms.

-

Consequence: Increased cytoplasmic Ca²⁺ triggers dendritic retraction, alters synaptic plasticity, and induces reactive oxygen species (ROS). This mimics the activity of the drug ryanodine but without the subsequent channel blockade.

Hepatic Induction: CAR/PXR Activation

PCB 163 acts as a Phenobarbital-type inducer.

-

Nuclear Receptors: Agonist for the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

-

Downstream Effect: Upregulation of CYP2B (CAR) and CYP3A (PXR) families.

-

Drug Development Impact: High background levels of PCB 163 in tissue donors can skew metabolic stability assays by pre-inducing clearance enzymes.

Visualization: NDL-PCB Signaling Pathway

Caption: Figure 1. Dual toxicity pathways of PCB 163. Left: Neurotoxic Ca²⁺ dysregulation via RyR. Right: Hepatic enzyme induction via CAR/PXR.[2]

Experimental Protocol: Assessing NDL-PCB Neurotoxicity

Method: Intracellular Calcium Imaging in Primary Hippocampal Neurons. Purpose: To quantify the potency of PCB 163 in disrupting Ca²⁺ homeostasis, distinguishing it from dioxin-like congeners.

Protocol Design & Causality

-

Why Primary Neurons? Cell lines often lack physiological RyR expression levels.

-

Why Fura-2? Ratiometric dyes correct for uneven dye loading and cell thickness, essential for lipophilic compounds that may alter membrane properties.

Step-by-Step Workflow

-

Culture Preparation: Dissociate hippocampal tissue from P0-P2 murine pups. Plate on poly-L-lysine coated coverslips. Maintain for 7–10 days in vitro (DIV) to allow synaptogenesis.

-

Dye Loading:

-

Incubate neurons with 5 µM Fura-2 AM (acetoxymethyl ester) for 30 mins at 37°C.

-

Critical Step: Wash 3x with physiological saline (PSS) to remove extracellular dye and allow de-esterification.

-

-

Baseline Establishment: Perfusion with PSS (1.8 mM CaCl₂) for 5 minutes to establish resting Ca²⁺ levels (Ratio 340/380 nm).

-

PCB 163 Challenge:

-

Perfuse PCB 163 (0.1 – 10 µM) dissolved in DMSO (final DMSO <0.1%).

-

Control: Vehicle (DMSO) alone.

-

Positive Control:[3] Caffeine (10 mM) or Ryanodine (low dose) to confirm RyR responsiveness.

-

-

Data Acquisition: Measure fluorescence ratio (340/380) every 2 seconds.

-

Analysis: Calculate

(peak minus baseline).-

Validation Criteria: Cells must respond to final KCl depolarization (50 mM) to be included as viable neurons.

-

Analytical Challenges & Resolution

The Co-elution Problem

In standard environmental analysis (EPA Method 8082), PCBs are analyzed using non-polar capillary columns (e.g., DB-5, HP-5). On these phases, PCB 163 and PCB 138 elute as a single peak. This leads to:

-

Overestimation of PCB 138: Historically reported levels of PCB 138 are often the sum of 138 + 163.

-

Toxicological Misattribution: Correlating adverse effects to PCB 138 when PCB 163 may be the active neurotoxicant.

Resolution Protocol: Multi-Dimensional GC or Polar Phases

To accurately quantify PCB 163 for toxicological profiling, the following separation logic is required:

Caption: Figure 2. Analytical strategy to resolve PCB 163 from the indicator congener PCB 138.

Toxicokinetics (ADME)

-

Absorption: Rapid oral absorption (>90%) due to high lipophilicity.

-

Distribution: Preferential sequestration in lipid-rich tissues (adipose, brain myelin).

-

Brain Entry: PCB 163 crosses the blood-brain barrier (BBB). Its accumulation in the brain is critical for the neurotoxic mechanism described in Section 2.

-

-

Metabolism: Slow.[4] Metabolism proceeds via CYP-mediated arene oxide formation.

-

Major Metabolites: Hydroxylated PCBs (OH-PCBs).

-

Minor Metabolites: Methyl sulfone PCBs (MeSO₂-PCBs), which are highly persistent and can accumulate in the lung and liver.

-

-

Excretion: Primarily fecal (via bile). The half-life in humans is estimated in years (5–15 years), contributing to chronic bioaccumulation.

References

-

Pessah, I. N., et al. (2009). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Pharmacology & Therapeutics.[5] Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[4] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services.[4][6][7] Link

-

Larsen, B. R., et al. (1992). Interference from 2,3,3',4',5',6-Hexachlorobiphenyl (CB 163) in the Determination of 2,2',3,4,4',5'-Hexachlorobiphenyl (CB 138). Chromatographia.[8] Link

-

Viluksela, M., et al. (2014). Toxicological Profile of Ultrapure Non-Dioxin-Like PCBs. PLoS ONE. Link

-

El-Kady, A. A., et al. (2004). Differential Induction of P450 Enzymes by PCB Congeners in Human Hepatocytes. Drug Metabolism and Disposition.[3] Link

Sources

- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. N uclear Receptor Activation - Evotec [evotec.com]

- 4. www7.nau.edu [www7.nau.edu]

- 5. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

"environmental fate and transport of 2,3,3',4',5,6-Hexachlorobiphenyl"

Technical Monograph: Environmental Fate & Transport of PCB 163

Subject: 2,3,3',4',5,6-Hexachlorobiphenyl (PCB 163) CAS Registry Number: 74472-44-9 Molecular Formula: C₁₂H₄Cl₆[1]

Executive Technical Summary

This guide characterizes the environmental behavior, metabolic fate, and analytical determination of PCB 163 (2,3,3',4',5,6-Hexachlorobiphenyl) .[1] As a hexa-chlorinated biphenyl with a di-ortho substitution pattern (2,6-position), PCB 163 is classified as a Non-Dioxin-Like (NDL) congener. Unlike coplanar PCBs that activate the Aryl Hydrocarbon Receptor (AhR), PCB 163 exhibits neurotoxic and endocrine-disrupting modes of action characteristic of phenobarbital-type inducers.[1]

Its physicochemical profile—marked by high lipophilicity (Log Kow ~7.2) and low water solubility—drives its environmental persistence. It partitions strongly into organic carbon in soil and sediment and biomagnifies in lipid-rich tissues of aquatic and terrestrial biota.[1]

Physicochemical Profile & Chemodynamics

The environmental fate of PCB 163 is governed by its hydrophobic nature and resistance to hydrolysis.[1] The symmetric substitution on the first ring (2,3,5,[1]6) renders the molecule achiral , distinguishing it from chiral congeners (e.g., PCB 95) often studied in enantioselective toxicity.[1]

Table 1: Physicochemical Properties of PCB 163

| Property | Value (Approximate/Measured) | Environmental Implication |

| Molecular Weight | 360.88 g/mol | Determines diffusion coefficients in air/water. |

| Log Kow | 7.1 – 7.2 | Indicates high potential for bioaccumulation (BCF > 10,000) and sorption to soil organic matter. |

| Water Solubility | ~1.0 × 10⁻¹⁰ M (at 25°C) | Negligible solubility; transport occurs primarily via suspended solids or colloids. |

| Henry’s Law Constant | ~3.0 × 10⁻⁴ atm-m³/mol | Facilitates volatilization from moist soils and water bodies (Grasshopper Effect). |

| Vapor Pressure | ~1.0 × 10⁻⁵ Pa (at 25°C) | Semi-volatile; supports long-range atmospheric transport (LRAT). |

| Structure Type | Di-ortho (2,[1] 6) | Non-planar conformation; prevents AhR binding (low TEF value). |

Environmental Fate & Transport Models

PCB 163 cycles through the environment via the "Grasshopper Effect," alternately volatilizing and depositing until it reaches sinks (cold polar regions or deep sediments).[1]

Multimedia Partitioning Dynamics

-

Air: Exists primarily in the vapor phase but partitions to particulates at lower temperatures.[1] Degradation occurs via reaction with hydroxyl radicals (OH•), with a half-life of 10–100 days depending on latitude.[1]

-

Water: Rapidly adsorbs to suspended particulate matter (SPM). Dissolved concentrations are negligible.[1]

-

Sediment/Soil: Acts as the primary environmental sink.[1] The high Koc prevents leaching into groundwater but facilitates surface runoff transport attached to soil particles.[1] Degradation is extremely slow (years to decades) under anaerobic conditions (reductive dechlorination).

Visualization: Multi-Compartment Transport Model

Figure 1: Environmental compartment interactions for PCB 163. The compound cycles between air, water, and soil, ultimately accumulating in the lipid reserves of biota.[1]

Biotic Interactions & Metabolic Pathways

For drug development professionals using PCBs as reference toxicants, understanding the metabolic activation of PCB 163 is critical.[1] Unlike dioxin-like PCBs which are metabolized by CYP1A, PCB 163 is a Phenobarbital-type inducer (CYP2B/CYP3A).

Metabolic Susceptibility

Metabolism is rate-limited by the availability of adjacent unsubstituted carbon atoms (vicinal hydrogens).

-

Ring 1 (2,3,5,6-Cl): Position 4 is the only hydrogen.[1] No adjacent H atoms.

-

Ring 2 (3',4'-Cl): Positions 2', 5', 6' are hydrogens.[1] The 5',6' position offers adjacent hydrogens, making it the primary site for Cytochrome P450 (CYP) attack via arene oxide formation.[1]

Biotransformation Products

Research confirms the formation of hydroxylated metabolites (OH-PCBs), which are often more neurotoxic than the parent compound.[1]

-

5'-OH-PCB 163 & 6'-OH-PCB 163: Formed via 5,6-epoxidation on the less substituted ring.

-

4-OH-PCB 163: Formed via direct insertion or rearrangement on the tetra-substituted ring (less common but detected).

-

Methylsulfonyl-PCBs (MeSO₂-PCBs): OH-PCBs can be conjugated with glutathione, processed by the mercapturic acid pathway, and cleaved by C-S lyase to form persistent MeSO₂-metabolites.[1]

Visualization: CYP-Mediated Metabolic Pathway

Figure 2: Metabolic biotransformation of PCB 163. The primary route involves CYP-mediated oxidation at the 5',6' position, leading to hydroxylation and subsequent conjugation or sulfone formation.[1]

Analytical Methodologies

Accurate quantification in biological and environmental matrices requires rigorous extraction and cleanup due to lipid interference.[1]

Protocol: Determination in Biological Tissue

-

Sample Preparation:

-

Homogenize tissue (e.g., liver, adipose) with anhydrous sodium sulfate (Na₂SO₄) to remove moisture.[1]

-

Spike with Internal Standard (e.g., ¹³C₁₂-PCB 163 or PCB 209) to correct for recovery losses.

-

-

Extraction (Soxhlet or ASE):

-

Solvent: Hexane:Acetone (1:1 v/v) or Dichloromethane (DCM).

-

Duration: 16–24 hours (Soxhlet) or 15 mins/cycle (ASE at 100°C, 1500 psi).

-

-

Lipid Removal (Cleanup):

-

Step A (GPC): Gel Permeation Chromatography to remove high molecular weight lipids.

-

Step B (Acid Wash): Treat extract with concentrated H₂SO₄ (sulfuric acid) to degrade remaining lipids. (Note: PCB 163 is acid-stable).

-

Step C (Fractionation): Florisil® column chromatography. Elute PCBs with Hexane.

-

-

Instrumental Analysis (GC-MS/ECD):

-

Column: Fused silica capillary column (e.g., DB-5ms or DB-XLB), 30m x 0.25mm.

-

Carrier Gas: Helium (for MS) or Hydrogen/Nitrogen (for ECD).

-

Detection:

-

GC-ECD: High sensitivity for halogenated compounds.

-

GC-HRMS (High Res): Gold standard for congener-specific analysis (SIM mode at m/z 359.8415 for M+).

-

-

References

-

Ballschmiter, K., & Zell, M. (1980).[1] Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.[1]

-

Grimvall, E., et al. (2013).[1] Metabolism and metabolites of polychlorinated biphenyls (PCBs). Environmental Science and Pollution Research. (Confirming OH-PCB 163 metabolites).

-

U.S. EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1]

-

Hansen, L. G. (1998). Stepping backward to improve assessment of PCB congener toxicities. Environmental Health Perspectives, 106(Suppl 1), 171.[1] (Discussing di-ortho toxicity).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[2] Toxicological Profile for Polychlorinated Biphenyls (PCBs).

Sources

Bioaccumulation and Biomagnification of 2,3,3',4',5,6-Hexachlorobiphenyl (PCB-163): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and toxicological significance of 2,3,3',4',5,6-Hexachlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) family, designated as PCB-163. PCBs are recognized as persistent organic pollutants (POPs) that pose significant risks to ecosystems and human health due to their tendency to bioaccumulate in organisms and biomagnify through food webs.[1] This guide delves into the fundamental principles governing these processes, the specific physicochemical properties of hexachlorobiphenyls that drive their environmental behavior, and the intricate mechanisms of their uptake, distribution, metabolism, and excretion in biological systems. Furthermore, this document outlines established methodologies for the congener-specific analysis of PCBs in environmental and biological matrices, providing a critical resource for researchers in environmental science, toxicology, and drug development.

Introduction: The Enduring Legacy of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were extensively used in a variety of industrial applications, including as coolants and insulating fluids in electrical equipment, until their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects.[2] Despite the cessation of their production, PCBs remain a significant environmental concern due to their slow degradation and continued release from old equipment and contaminated sites.[1]

The toxicity of PCBs is not uniform across all 209 congeners; it is highly dependent on the number and position of chlorine atoms on the biphenyl structure.[3] 2,3,3',4',5',6-Hexachlorobiphenyl (PCB-163) is a member of the hexachlorobiphenyl homologue group. Understanding the specific bioaccumulation and biomagnification potential of individual congeners like PCB-163 is crucial for accurate risk assessment and the development of effective remediation strategies.

Foundational Concepts: Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium.[4] For lipophilic ("fat-loving") compounds like PCBs, this accumulation primarily occurs in the fatty tissues of organisms.[5]

Biomagnification , also known as trophic magnification, is the incremental increase in the concentration of a substance in organisms at successively higher levels in a food chain.[6] This occurs because the substance is transferred from one trophic level to the next through consumption and is not easily metabolized or excreted, leading to its concentration at each step of the food web.

The potential for a chemical to bioaccumulate and biomagnify is influenced by several factors, including its physicochemical properties, the organism's physiology and feeding habits, and the characteristics of the ecosystem.[4][5]

Physicochemical Properties Driving the Environmental Fate of Hexachlorobiphenyls

The environmental behavior of PCB-163 and other hexachlorobiphenyls is largely dictated by their physicochemical properties. While specific experimental data for PCB-163 is limited, the properties of closely related hexachlorobiphenyls provide valuable insights.

| Property | Typical Value for Hexachlorobiphenyls | Significance for Bioaccumulation and Biomagnification |

| Molecular Weight | ~360.88 g/mol | Higher molecular weight can influence transport and partitioning behavior. |

| Log Kow (Octanol-Water Partition Coefficient) | 6.5 - 7.5 (estimated) | A high Log Kow indicates high lipophilicity, leading to strong partitioning into fatty tissues and a high potential for bioaccumulation.[1] |

| Water Solubility | Very low (ng/L to µg/L range) | Low water solubility contributes to partitioning into sediments and biota. |

| Vapor Pressure | Low | Low volatility allows for persistence in soil and water, but also enables long-range atmospheric transport. |

| Persistence | High | Resistant to biological and chemical degradation, leading to long environmental half-lives. |

The high lipophilicity and resistance to degradation are the primary drivers for the significant bioaccumulation and biomagnification potential of hexachlorobiphenyls.

The Journey Through the Food Web: Trophic Transfer of PCB-163

The transfer of PCB-163 through an ecosystem is a complex process that begins with its partitioning from the physical environment into the biosphere.

Bioaccumulation at the Base of the Food Web

Primary producers, such as phytoplankton and terrestrial plants, absorb PCB-163 from the surrounding environment (water, soil, and air).[7] Due to its hydrophobic nature, the compound readily partitions from the aqueous phase into the lipid-rich tissues of these organisms. This initial uptake is a critical entry point for PCBs into the food web.

Trophic Magnification: The Compounding Effect of Consumption

As primary consumers (e.g., zooplankton, herbivores) feed on contaminated primary producers, they ingest the accumulated PCBs. Because these compounds are not easily metabolized or excreted, they are retained and concentrated in the consumer's tissues. This process is repeated at each successive trophic level, with secondary, tertiary, and apex predators accumulating progressively higher concentrations of PCB-163.[6]

While specific Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs) for PCB-163 are not widely reported, studies on other hexachlorobiphenyls and PCBs in general demonstrate significant biomagnification in both aquatic and terrestrial ecosystems.[4][8] For instance, trophic magnification factors (TMFs) for total PCBs in some aquatic food webs have been observed to be significantly greater than 1, indicating clear biomagnification.[1]

Toxicokinetics and Metabolism of Hexachlorobiphenyls

The persistence and bioaccumulation of PCB-163 are intrinsically linked to its metabolic fate within an organism.

Absorption, Distribution, and Excretion

PCBs are readily absorbed through the gastrointestinal tract, lungs, and skin.[9] Once absorbed, they are transported in the blood, primarily bound to lipoproteins, and distributed to various tissues. Due to their lipophilicity, they preferentially accumulate in adipose tissue, liver, skin, and other lipid-rich tissues. Elimination of PCBs is generally slow and is highly dependent on the congener's structure and the organism's metabolic capacity.[9] The toxicokinetics of PCBs are congener and species-dependent, with elimination generally following the order of mammals > birds > fish, reflecting differences in metabolic capabilities.[9]

Biotransformation: The Role of Cytochrome P450

The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) monooxygenase system in the liver.[10] The rate and products of metabolism are highly dependent on the chlorine substitution pattern. PCBs with adjacent non-chlorinated carbon atoms (vicinal hydrogen atoms) are more susceptible to metabolism. The metabolism of 2,3,3',4',5',6-hexachlorobiphenyl is expected to be relatively slow due to the high degree of chlorination and the specific arrangement of chlorine atoms.

A review of PCB metabolism has identified several potential hydroxylated metabolites of PCB-163, including:

-

4-OH-PCB 163

-

2'-OH-PCB 163

-

5'-OH-PCB 163

-

6'-OH-PCB 163

These hydroxylated metabolites can be more polar than the parent compound, which may facilitate excretion. However, some hydroxylated PCBs have been shown to have their own toxic effects, including endocrine disruption.

Experimental Protocols for the Analysis of PCB-163

Accurate quantification of PCB-163 in environmental and biological samples is essential for assessing exposure and risk. Congener-specific analysis is required to differentiate PCB-163 from other PCBs.

Sample Preparation

The initial step involves the extraction of PCBs from the sample matrix. The choice of extraction method depends on the sample type.[11]

Step-by-Step Methodology for Solid and Biota Samples:

-

Homogenization: Solid samples (e.g., sediment, tissue) are homogenized to ensure uniformity.

-

Drying: Samples are typically freeze-dried or mixed with a drying agent like sodium sulfate to remove water.

-

Extraction:

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., hexane/acetone mixture).

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster method that uses elevated temperature and pressure to increase extraction efficiency.

-

Ultrasonic Extraction: Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.[12]

-

-

Lipid Removal (for biota samples): Lipids can interfere with the analysis and must be removed. This can be achieved through:

-

Gel Permeation Chromatography (GPC): Separates lipids based on size.

-

Acid Digestion: Using concentrated sulfuric acid to destroy lipids.

-

-

Cleanup/Fractionation: The extract is cleaned to remove interfering compounds. This is often done using column chromatography with adsorbents like silica gel, alumina, or Florisil. This step can also be used to fractionate PCBs from other contaminants.

Instrumental Analysis

Gas chromatography (GC) is the primary technique for separating and quantifying PCB congeners.

Step-by-Step Analytical Workflow:

-

Injection: A small volume of the cleaned extract is injected into the GC.

-

Separation: The GC is equipped with a high-resolution capillary column that separates the individual PCB congeners based on their volatility and interaction with the column's stationary phase.

-

Detection:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs.

-

Mass Spectrometry (MS): Provides both quantification and confirmation of the congener's identity based on its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) offers the highest level of selectivity and sensitivity.[11]

-

-

Quantification: The concentration of PCB-163 is determined by comparing its peak area in the chromatogram to that of a known concentration of an analytical standard. The use of isotopically labeled internal standards is crucial for accurate quantification.

Conclusion and Future Directions

2,3,3',4',5',6-Hexachlorobiphenyl (PCB-163), like other highly chlorinated PCBs, possesses the physicochemical properties that favor its persistence in the environment, bioaccumulation in organisms, and biomagnification through food webs. While the general principles governing these processes are well-understood, there is a notable lack of congener-specific data for PCB-163 regarding its bioaccumulation and biomagnification factors in various ecosystems. This data gap highlights the need for further research to accurately assess the environmental risks posed by this specific congener.

Future research should focus on:

-

Conducting field studies to determine the BAFs and BMFs of PCB-163 in a variety of aquatic and terrestrial food webs.

-

Investigating the toxicokinetics and metabolism of PCB-163 in different species to better understand its persistence and potential for biotransformation into other toxic compounds.

-

Developing and validating more sensitive and specific analytical methods for the routine monitoring of PCB-163 in environmental and biological samples.

A more complete understanding of the environmental fate and behavior of individual PCB congeners like PCB-163 is essential for protecting ecosystem and human health from the long-lasting impacts of these persistent organic pollutants.

References

- Voorspoels, S., Covaci, A., & Schepens, P. (2006). Biomagnification of PBDEs in Three Small Terrestrial Food Chains.

- Cossa, D., & Rondeau, B. (2012). Bioaccumulation and trophic transfer of polychlorinated biphenyls by aquatic and terrestrial insects to tree swallows (Tachycineta bicolor). PubMed.

- U.S. Environmental Protection Agency. (2024). Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures.

- Lehmler, H. J. (2015). Toxicokinetics of Chiral Polychlorinated Biphenyls Across Different Species—A Review.

- Suedel, B. C., Boraczek, J. A., Peddicord, R. K., Clifford, P. A., & Dillon, T. M. (1994). Trophic Transfer and Biomagnification Potential of Contaminants in Aquatic Ecosystems.

- Hickie, B. E., Ross, P. S., Macdonald, R. W., & Ford, J. K. (2007). Biomagnification of polychlorinated biphenyls in a harbor seal (Phoca vitulina) food web from the Strait of Georgia, British Columbia, Canada. PubMed.

- Wang, M., et al. (2023).

- Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Hexachlorobenzene.

- Kelly, B. C., et al. (2007). Food Web–Specific Biomagnification of Persistent Organic Pollutants. Stockholm Convention.

- Drouillard, K. G., & Norstrom, R. J. (2003). Bioaccumulation and toxicokinetics of 42 polychlorinated biphenyl congeners in American kestrels (Falco sparverius). PubMed.

- Rahman, M. M., et al. (2024). Bioaccumulation and Trophic Transfer of Heavy Metals in Marine Fish: Ecological and Ecosystem-Level Impacts. MDPI.

- Ontario Ministry of the Environment. (2011). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act. Cloudfront.net.

- National Center for Biotechnology Information. (n.d.). 2,2',4,4',5,5'-Hexachlorobiphenyl. PubChem.

- McMurry, J. L., et al. (2016).

- Kania-Korwel, I., et al. (2015). Toxicokinetics of chiral polychlorinated biphenyls across different species--a review. PubMed.

- Alldredge, J. R., & Duffy, J. E. (2018). Mussels drive polychlorinated biphenyl (PCB) biomagnification in a coastal food web.

- U.S. Environmental Protection Agency. (2007). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846): Chapter 2: Choosing the Correct Procedure.

- Carlson, E. A., et al. (2010). Biotransformation of polychlorinated biphenyls (PCBs)

- Agency for Toxic Substances and Disease Registry. (2000).

- Batool, Z., et al. (2024).

- Ma, X., et al. (2014). Congener-specific distribution and bioaccumulation of short-chain chlorinated paraffins in sediments and bivalves of the Bohai Sea, China.

- Kania-Korwel, I., et al. (2017). Editor's Highlight: Congener-Specific Disposition of Chiral Polychlorinated Biphenyls in Lactating Mice and Their Offspring: Implications for PCB Developmental Neurotoxicity. PubMed.

- Ebro, A., et al. (2014). Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples. PMC.

- Messeri, D., et al. (1997). Congener specific effects by polychlorinated biphenyls on catecholamine content and release in chromaffin cells. PubMed.

- Drouillard, K. G., & Norstrom, R. J. (2003). Bioaccumulation and toxicokinetics of 42 polychlorinated biphenyl congeners in American kestrels (Falco sparverius).

Sources

- 1. Biomagnification of polychlorinated biphenyls in a harbor seal (Phoca vitulina) food web from the Strait of Georgia, British Columbia, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioaccumulation, Trophic Transfer, and Biotransformation of Polychlorinated Diphenyl Ethers in a Simulated Aquatic Food Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioaccumulation and trophic transfer of polychlorinated biphenyls by aquatic and terrestrial insects to tree swallows (Tachycineta bicolor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vliz.be [vliz.be]

- 6. researchgate.net [researchgate.net]

- 7. dr6j45jk9xcmk.cloudfront.net [dr6j45jk9xcmk.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of polychlorinated biphenyls (PCBs) and bioformation of hydroxylated PCBs in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Validating Analytical Protocols to Determine Selected Pesticides and PCBs Using Routine Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 74472-43-8 and the Structurally Related 4-Aryl-4-Hydroxypiperidine Scaffold

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract: This technical guide addresses the chemical identity and properties associated with CAS number 74472-43-8. Initial database inquiries for this identifier predominantly point to the polychlorinated biphenyl (PCB) congener, 2,3,3',4,5',6-Hexachlorobiphenyl (PCB 161). This document provides a comprehensive overview of PCB 161, including its physicochemical properties, toxicological profile, and applications as an environmental reference standard. Recognizing that the structural features of PCBs are disparate from typical pharmaceutical scaffolds, this guide also explores the possibility of a mistaken identity. A significant portion of this whitepaper is dedicated to the 4-aryl-4-hydroxypiperidine scaffold, a privileged structure in medicinal chemistry. This section will delve into the synthesis, mechanism of action, and therapeutic applications of this class of compounds, which aligns more closely with the interests of researchers in drug development. This dual-faceted approach ensures both accuracy regarding the specified CAS number and relevance to the pharmaceutical research community.

Part 1: The Definitive Identity of CAS 74472-43-8: 2,3,3',4,5',6-Hexachlorobiphenyl (PCB 161)

The Chemical Abstracts Service (CAS) registry definitively assigns the number 74472-43-8 to the compound 2,3,3',4,5',6-Hexachlorobiphenyl, also known as PCB 161.[1][2][3][4] This compound is a member of the polychlorinated biphenyl (PCB) family, a class of synthetic organic chemicals that were once widely used in industrial applications.[5][6]

Physicochemical Properties of PCB 161

PCBs are known for their high thermal stability, chemical inertness, and electrical insulating properties.[6] These characteristics made them suitable for use as coolants and lubricants in transformers and other electrical equipment.[5] The properties of PCB 161 are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₄Cl₆ | [1][3][5] |

| Molecular Weight | 360.88 g/mol | [1][3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 104-106 °C (219-223 °F) | [3] |

| Boiling Point | 400 °C (752 °F) | [3] |

| Flash Point | >100 °C (>210 °F) | [3] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents and biological lipids. | [6] |

| Synonyms | PCB 161, 2,3,3',4,5',6-Hexachloro-1,1'-biphenyl | [1][5] |

Application as a Certified Reference Material

Due to the environmental persistence and toxicity of PCBs, their production was banned in many countries. However, the need to monitor and remediate PCB contamination has led to the use of individual congeners, like PCB 161, as certified reference materials (CRMs).[4][7][8] These CRMs are essential for the accurate quantification of PCBs in environmental samples such as soil, water, and biological tissues, often employing high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) as outlined in EPA Method 1668C.[7][9]

Toxicological Profile of PCB 161

The toxicity of PCBs is a significant concern for human health and the environment.[5][10] Chronic exposure to PCBs has been linked to a range of adverse health effects.[5]

Mechanism of Action: The toxic effects of PCBs can be mediated through various mechanisms. Dioxin-like PCBs bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression.[5] Other PCBs may interfere with calcium channels or alter dopamine levels in the brain.[5] PCBs are also known endocrine disruptors.[5]

Health Effects: Exposure to PCBs can cause skin conditions such as chloracne, as well as damage to the liver, kidneys, and stomach.[3][5] They are also classified as probable human carcinogens.[3][5]

Exposure Routes: Human exposure to PCBs can occur through inhalation, dermal contact, or ingestion of contaminated food.[5]

The diagram below illustrates the general mechanism of dioxin-like PCB toxicity.

Caption: Dioxin-like PCB Toxicity Pathway.

Part 2: The 4-Aryl-4-Hydroxypiperidine Scaffold: A Cornerstone in Modern Drug Discovery

Given the audience of this guide, it is plausible that the interest in CAS number 74472-43-8 stemmed from a search for a pharmacologically active molecule. The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system and other therapeutic areas.[11][12] This section provides an in-depth overview of this important chemical class.

Core Structure and Significance

The 4-aryl-4-hydroxypiperidine moiety is a versatile building block in the synthesis of pharmaceuticals.[13] Its rigid piperidine ring allows for precise spatial orientation of substituents, while the hydroxyl group can participate in key hydrogen bonding interactions with biological targets.[13] The aryl group can be readily modified to modulate properties such as receptor affinity, selectivity, and pharmacokinetics.

Synthesis of 4-Aryl-4-Hydroxypiperidines

A common synthetic route to 4-aryl-4-hydroxypiperidines involves the Grignard reaction of an arylmagnesium halide with a suitable 4-piperidone derivative. The following diagram outlines a general synthetic workflow.

Caption: General Synthesis of 4-Aryl-4-Hydroxypiperidines.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-4-hydroxypiperidine (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1,4-dibromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Nucleophilic Addition: The Grignard reagent is cooled to 0 °C. A solution of N-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 4-(4-bromophenyl)-N-benzyl-4-hydroxypiperidine.

-

Deprotection (if necessary): The N-benzyl protecting group can be removed by catalytic hydrogenation to yield 4-(4-bromophenyl)-4-hydroxypiperidine.

Therapeutic Applications and Mechanisms of Action

Derivatives of the 4-aryl-4-hydroxypiperidine scaffold have been investigated for a wide range of therapeutic applications.

Neurological Disorders: This scaffold is a key component in the development of treatments for neurological conditions such as narcolepsy, Alzheimer's disease, and ADHD.[11] These compounds often act as antagonists or inverse agonists at histamine H3 receptors, modulating the release of various neurotransmitters.[11]

Analgesia: Certain derivatives have shown significant analgesic activity.[14] For example, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been demonstrated to possess analgesic effects in preclinical models.[14]

Oncology: The 4-hydroxypiperidine core is utilized in the design of novel anticancer agents.[11] These include inhibitors of carbonyl reductase 1 (CBR1) and allosteric inhibitors of glutaminase (GAC), which are promising targets in cancer therapy.[11]

The versatility of this scaffold is highlighted by its incorporation into a variety of drug candidates that interact with different biological targets. The specific mechanism of action is dependent on the nature and substitution pattern of the aryl group and the substituent on the piperidine nitrogen.

Conclusion

This technical guide has clarified that CAS number 74472-43-8 corresponds to 2,3,3',4,5',6-Hexachlorobiphenyl (PCB 161), a compound of environmental concern with well-documented toxicological properties. For researchers in the environmental and analytical sciences, PCB 161 serves as an important certified reference material.

However, for scientists engaged in drug discovery and development, the 4-aryl-4-hydroxypiperidine scaffold represents a far more relevant area of investigation. This privileged structure is a testament to the power of medicinal chemistry in creating diverse and potent therapeutic agents. Its continued exploration will undoubtedly lead to the development of new and improved treatments for a host of human diseases. It is our hope that this guide provides clarity on the identity of CAS number 74472-43-8 while also delivering valuable insights into a chemical scaffold of significant pharmaceutical importance.

References

- Current time information in Haskell County, US. (n.d.). Google.

- 2,3',4,4',5',6-hexachlorobiphenyl. (n.d.). Echemi.

- 4-Hydroxypiperidine|Pharmaceutical Intermediate. (n.d.). Benchchem.

- 2,3,3',4,5',6-HEXACHLORO-1,1'-BIPHENYL [74472-43-8]. (n.d.). Chemsigma.

- 2,3,3',4,5',6-Hexachlorobiphenyl CAS # 74472-43-8. (n.d.). AccuStandard.

- Environmental protection agency region 5 electronic data deliverable valid values reference manual. (n.d.). EPA.

- PCB 161 CAS:74472-43-8. (n.d.). CPAChem.

- Safety Data Sheet: PCB 161. (n.d.). Carl ROTH.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine. (n.d.). Chem-Impex.

- 2,3,3',4,5',6-Hexachlorobiphenyl | C12H4Cl6 | CID 93443. (n.d.). PubChem.

- CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Agency for Toxic Substances and Disease Registry.

- Sediment Sampling Plan. (2023). BASF.

- Review of Polychlorinated Biphenyl Congener Monitoring Methods. (n.d.). EPRI.

- Safety Data Sheet: PCB 161. (n.d.). Carl ROTH.

- Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (n.d.). BOC Sciences.

- 4-(4'-Bromophenyl)-4-hydroxypiperidine. (n.d.). Chem-Impex.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (n.d.). PubMed.

- Evaluation of health hazards by exposure to Polychlorinated biphenyls (PCB) and proposal of a health-based quality criterion for. (n.d.). Miljøstyrelsen.

- 4-(4'-Bromophenyl)piperidine synthesis. (n.d.). ChemicalBook.

- 4-(4-Bromophenyl)-4-piperidinol 98 57988-58-6. (n.d.). Sigma-Aldrich.

- Non-Dioxin-Like PCBs: Effects and Consideration In Ecological Risk Assessment. (n.d.). EPA.

- 4-Piperidinol, 4-(4-bromophenyl)-, hydrochloride (1:1) | 213480-97-8 | NIA48097. (n.d.). Biosynth.

- Method 1668C Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS April 2010. (2010). UC Food Safety.

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.

- 4-(4-Bromophenyl)-4-hydroxypiperidine | CAS No- 57988-58-6. (n.d.). Simson Pharma Limited.

- 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282. (n.d.). PubChem.

- Biochemical pharmacology of penclomedine (NSC-338720). (n.d.). PubMed.

- 4-Hydroxypiperidine | 5382-16-1. (n.d.). ChemicalBook.

- RPC-144S. (n.d.). Agilent.

- Development of a Sediment Quality Assessment Framework for Human Health Effects. (n.d.). California State Water Resources Control Board.

Sources

- 1. echemi.com [echemi.com]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. accustandard.com [accustandard.com]

- 4. PCB 161 CAS:74472-43-8 [cpachem.com]

- 5. 2,3,3',4,5',6-Hexachlorobiphenyl | C12H4Cl6 | CID 93443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. basf.com [basf.com]

- 8. restservice.epri.com [restservice.epri.com]

- 9. ucfoodsafety.ucdavis.edu [ucfoodsafety.ucdavis.edu]

- 10. waterboards.ca.gov [waterboards.ca.gov]

- 11. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assays for 2,3,3',4',5',6-Hexachlorobiphenyl (PCB 138) Toxicity: Application Notes and Protocols

Introduction: The Persistent Challenge of PCB 138

2,3,3',4',5',6-Hexachlorobiphenyl, designated as PCB 138, is a prominent member of the polychlorinated biphenyl (PCB) family of persistent organic pollutants.[1] Despite being banned from production for decades, its chemical stability and lipophilic nature have led to its ubiquitous presence in the environment and bioaccumulation in the food chain, posing an ongoing threat to human and ecosystem health. Classified as a probable human carcinogen, PCB 138 is also recognized for its diverse toxicological profile, including endocrine disruption and neurotoxicity.[2] This document provides a comprehensive guide to a suite of in vitro assays designed to elucidate the toxicological properties of PCB 138, offering researchers, scientists, and drug development professionals a robust toolkit for hazard identification and mechanistic investigation. The protocols detailed herein are grounded in established methodologies and aim to provide a self-validating system for generating reliable and reproducible data.

Toxicological Mechanisms of PCB 138: A Multifaceted Threat

The toxicity of PCB 138 is not mediated by a single mechanism but rather a complex interplay of cellular and molecular events. While some PCBs exert their effects through the aryl hydrocarbon receptor (AhR), PCB 138 is considered a non-dioxin-like PCB and its toxicity is often mediated through AhR-independent pathways.[3][4] Key mechanisms implicated in PCB 138 toxicity include:

-

Endocrine Disruption: PCB 138 can interfere with the normal functioning of the endocrine system, particularly by exhibiting anti-androgenic and estrogenic activities.[4]

-

Neurotoxicity: This compound can impair neuronal function by disrupting critical signaling pathways, such as the glutamate-nitric oxide-cyclic GMP (cGMP) pathway.

-

Oxidative Stress: The induction of reactive oxygen species (ROS) is a significant contributor to the cellular damage caused by PCB 138, leading to lipid peroxidation and damage to other macromolecules.

-

Genotoxicity: PCB 138 has been shown to cause DNA damage, a critical initiating event in carcinogenesis.[2]

The following sections will provide detailed protocols for assessing these key toxicological endpoints in vitro.

Section 1: Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Rationale for Cell Line Selection: The human breast cancer cell line MCF-7 is frequently used for cytotoxicity and endocrine disruption studies due to its well-characterized estrogen receptor (ER) expression, making it a relevant model for studying hormonally active compounds like PCB 138.[6][7][8]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing PCB 138 cytotoxicity using the MTT assay.

Protocol: MTT Assay for PCB 138 Cytotoxicity in MCF-7 Cells

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

PCB 138 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[10] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of PCB 138 in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Remove the overnight culture medium from the cells and add 100 µL of the prepared PCB 138 dilutions (e.g., 0.1, 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the PCB 138 concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| PCB 138 Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | Value | 100 |

| 0.1 | Value | Value |

| 1 | Value | Value |

| 10 | Value | Value |

| 50 | Value | Value |

| 100 | Value | Value |

Section 2: Evaluation of Genotoxicity using the Comet Assay

Principle: The single-cell gel electrophoresis or comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.[11][12] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage. The alkaline version of the assay (pH > 13) is capable of detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[12]

Rationale for Cell Line Selection: The rainbow trout gonad cell line (RTG-2) is a well-established model in aquatic toxicology and is suitable for assessing the genotoxicity of environmental contaminants like PCBs in an aquatic organism model.

Experimental Workflow: Comet Assay

Caption: Workflow for assessing PCB 138 genotoxicity using the Comet assay.

Protocol: Alkaline Comet Assay for PCB 138 Genotoxicity in RTG-2 Cells

Materials:

-

RTG-2 cells

-

Leibovitz's L-15 medium with 10% FBS and 1% Penicillin-Streptomycin

-

PCB 138 stock solution (in DMSO)

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or propidium iodide)

-

Microscope slides

-

Electrophoresis tank

Procedure:

-

Cell Treatment: Treat RTG-2 cells with various concentrations of PCB 138 for a defined period (e.g., 2 or 24 hours).[11]

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Cell Embedding: Harvest the treated cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMPA (at 37°C) and quickly pipette the mixture onto the pre-coated slide. Cover with a coverslip and place on ice to solidify.

-

Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit in this buffer for 20-40 minutes at 4°C to allow for DNA unwinding and the expression of alkali-labile sites.

-

Electrophoresis: Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.[11]

-

Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

-

Staining: Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.

-

Comet Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the tail and the tail moment. Score at least 50-100 comets per slide.[13]

Section 3: Investigating Endocrine Disruption - Androgen Receptor Activity Assay

Principle: This assay determines the ability of a chemical to act as an agonist or antagonist of the androgen receptor (AR). A reporter gene, typically luciferase, is placed under the control of an androgen-responsive element (ARE). In the presence of an androgen, the AR binds to the ARE and drives the expression of the reporter gene. An AR agonist will induce reporter gene activity, while an antagonist will inhibit the activity induced by a known androgen.

Rationale for Cell Line Selection: PC-3 cells, a human prostate cancer cell line, are often used for androgen receptor assays. They can be stably transfected with a human AR expression vector and an ARE-luciferase reporter construct, creating a responsive system to study androgenic and anti-androgenic compounds.[14]

Protocol: Androgen Receptor Reporter Gene Assay

Materials:

-

PC-3 cells stably expressing human AR and an ARE-luciferase reporter

-

RPMI-1640 medium with 10% charcoal-stripped FBS

-

PCB 138 stock solution (in DMSO)

-

Dihydrotestosterone (DHT) as a reference androgen

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the engineered PC-3 cells in a 96-well white, clear-bottom plate at an appropriate density in phenol red-free medium containing charcoal-stripped FBS to minimize background hormonal activity.

-

Treatment:

-

Agonist Mode: Treat the cells with a range of PCB 138 concentrations. Include a vehicle control and a positive control (e.g., DHT).

-

Antagonist Mode: Co-treat the cells with a fixed, sub-maximal concentration of DHT and a range of PCB 138 concentrations. Include a vehicle control, a DHT-only control, and a reference antagonist control.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.[14]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis:

-

Agonist Mode: Express the results as a fold induction over the vehicle control.

-

Antagonist Mode: Express the results as a percentage of the activity of the DHT-only control.

-

Section 4: Probing Neurotoxicity - The Glutamate-Nitric Oxide-cGMP Pathway

Principle: The glutamate-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for synaptic plasticity and neuronal communication.[15][16] Activation of NMDA receptors by glutamate leads to an influx of calcium, which activates nitric oxide synthase (NOS) to produce NO.[15] NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), leading to the production of cGMP.[15] PCBs can disrupt this pathway at multiple points.

Rationale for Cell Model: Primary cultures of cerebellar granule neurons are a well-established model for studying neurotoxicity as they represent a homogenous population of neurons that are sensitive to excitotoxicity and disruption of the glutamate-NO-cGMP pathway.[17][18]

Signaling Pathway: Glutamate-NO-cGMPdot

Sources

- 1. Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polychlorinated Biphenyl 138 Induces Toxicant-Associated Steatohepatitis via Hepatic Iron Overload and Adipose Inflammation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]

- 8. Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. protocols.io [protocols.io]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Effects of Aroclors and individual PCB congeners on activation of the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Glutamate, nitric oxide and cell-cell signalling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurotoxicity of Prion Peptides on Cultured Cerebellar Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of 2,3,3',4',5',6-Hexachlorobiphenyl (PCB 149) Using Animal Models

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant risks to environmental and human health. Among the 209 congeners, 2,3,3',4',5',6-Hexachlorobiphenyl (PCB 149) is a component of some commercial PCB mixtures and has been detected in environmental samples. Understanding the toxicological effects of PCB 149 is crucial for risk assessment and the development of potential therapeutic strategies. This guide provides detailed application notes and protocols for utilizing various animal models to study the multifaceted effects of PCB 149, with a focus on neurotoxicity, hepatotoxicity, and developmental toxicity. The protocols are designed to be self-validating and are grounded in established scientific literature.

SECTION 1: Zebrafish (Danio rerio) Model for High-Throughput Screening and Mechanistic Insights

The zebrafish model offers several advantages for toxicological research, including rapid development, optical transparency of embryos, and genetic tractability. These features make it an ideal system for high-throughput screening of the developmental and neurotoxic effects of PCB 149.

Rationale for Use

Zebrafish embryos and larvae are particularly sensitive to environmental contaminants, and their developmental processes share a high degree of conservation with higher vertebrates. This allows for the rapid assessment of a range of toxicological endpoints, from acute lethality to subtle behavioral and metabolic changes. Studies have shown that zebrafish are a valuable model for investigating the stereoselective toxicity, metabolic disruption, and gene expression alterations induced by PCB 149.[1][2]

Experimental Workflow for Zebrafish Studies

Caption: Experimental workflow for studying PCB 149 effects in zebrafish.

Detailed Protocols

This protocol is adapted from OECD Guideline 236 and is used to determine the acute toxicity of PCB 149.[3]

Materials:

-

2,3,3',4',5',6-Hexachlorobiphenyl (PCB 149)

-

Dimethyl sulfoxide (DMSO)

-

Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)

-

24-well plates

-

Stereomicroscope

-

Incubator (28.5°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PCB 149 in DMSO. The final concentration of DMSO in the exposure medium should not exceed 0.1%.

-

Exposure Concentrations: Prepare a series of dilutions of PCB 149 in embryo medium. A typical range for exploratory studies could be 0.1, 1, 10, 100, and 1000 µg/L. Include a vehicle control (DMSO) and a negative control (embryo medium only).

-

Embryo Exposure: Place one healthy, fertilized embryo per well of a 24-well plate containing 2 mL of the respective test solution.

-

Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle for 96 hours.

-

Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for lethal endpoints:

-

Coagulation of the embryo

-

Lack of somite formation

-

Non-detachment of the tail

-

Absence of heartbeat

-

-

Data Analysis: Calculate the cumulative mortality at each concentration and determine the 96-hour LC50 (lethal concentration for 50% of the population) using appropriate statistical software (e.g., probit analysis).

This protocol assesses sublethal developmental effects of PCB 149.

Procedure:

-

Follow steps 1-4 of Protocol 1.1.

-

Morphological Assessment: At 96 hpf, observe the surviving larvae for developmental abnormalities, including:

-

Pericardial edema

-

Yolk sac edema

-

Spinal curvature (scoliosis, lordosis)

-

Craniofacial malformations

-

Fin malformations

-

-

Image Acquisition and Analysis: Capture images of the larvae and quantify the incidence and severity of malformations.

This protocol details the steps for analyzing metabolic perturbations in zebrafish larvae exposed to PCB 149.[1][2][4]

Materials:

-

Zebrafish larvae (96 hpf) exposed to PCB 149 (and controls)

-

Liquid nitrogen

-

Methanol, acetonitrile, and water (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Sample Collection: Pool 20-30 larvae per replicate and flash-freeze in liquid nitrogen. Store at -80°C.

-

Metabolite Extraction:

-

Homogenize the frozen larvae in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject the extracted metabolites into a UPLC-MS/MS system.

-

Use a suitable column (e.g., C18) and a gradient elution program to separate the metabolites.

-

Acquire data in both positive and negative ionization modes.

-

-

Data Analysis:

This protocol outlines the steps for quantifying changes in gene expression in response to PCB 149 exposure.[5]

Materials:

-

Zebrafish larvae (96 hpf) exposed to PCB 149 (and controls)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., cyp1a, ahr2, genes related to neurodevelopment and oxidative stress) and housekeeping genes (e.g., β-actin, ef1α)

-

qPCR instrument

Procedure:

-

RNA Extraction: Pool 20-30 larvae per replicate and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of housekeeping genes.

-

Perform statistical analysis to determine significant differences in gene expression between control and exposed groups.

-

Expected Outcomes and Interpretation

-

Acute and Developmental Toxicity: PCB 149 is expected to induce dose-dependent mortality and developmental abnormalities in zebrafish embryos. The LC50 value will provide a benchmark for acute toxicity.

-

Metabolomic Changes: Exposure to PCB 149 is likely to alter amino acid metabolism, energy metabolism, and pathways related to neurodevelopment and oxidative stress.[1]

-

Gene Expression Alterations: Changes in the expression of genes such as cyp1a can indicate activation of the aryl hydrocarbon receptor (AHR) pathway. Alterations in genes related to neurodevelopment can provide insights into the mechanisms of neurotoxicity.

SECTION 2: Rodent Models (Rats and Mice) for In-Depth Toxicological Profiling

Rodent models are essential for studying the systemic effects of PCB 149, including its impact on complex behaviors, long-term health outcomes, and for providing data that is more directly extrapolatable to human health.

Rationale for Use

Rats and mice have well-characterized physiology and behavior, and a wealth of historical toxicological data is available for comparison. They are suitable for investigating a wide range of endpoints, including neurobehavioral changes, hepatotoxicity, reproductive and developmental effects, and carcinogenicity. While specific studies on PCB 149 in rodents are limited, its known interaction with the ryanodine receptor provides a strong basis for investigating its neurotoxic potential in these models.[6]

Key Toxicological Endpoints to Assess in Rodents

-

Neurotoxicity:

-

Behavioral assessments (locomotor activity, anxiety, learning, and memory)

-

Neurochemical analysis (dopamine, serotonin levels)

-

Calcium homeostasis

-

-

Hepatotoxicity:

-

Liver enzyme levels in serum (ALT, AST)

-

Histopathological examination of the liver

-

-

Developmental and Reproductive Toxicity:

-

Fertility and reproductive success in exposed adults

-

Viability, growth, and development of offspring from exposed dams

-

-

Carcinogenicity:

-

Long-term studies to assess tumor formation

-

Detailed Protocols (Exemplary)

The following protocols are general and should be adapted based on the specific research question and the available literature for similar PCB congeners.

This protocol is a general guideline for a 90-day oral toxicity study.

Materials:

-

2,3,3',4',5',6-Hexachlorobiphenyl (PCB 149)

-

Vehicle (e.g., corn oil)

-

Sprague-Dawley or Wistar rats (e.g., 10 per sex per group)

-

Gavage needles

-

Metabolic cages

Procedure:

-

Dose Selection: Based on available data or range-finding studies, select at least three dose levels and a vehicle control.

-

Administration: Administer PCB 149 daily via oral gavage for 90 days.

-

Clinical Observations: Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

-

Neurobehavioral Assessment: At specified time points, conduct neurobehavioral tests (see Protocol 2.2).

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis (including liver enzymes).

-

Necropsy and Histopathology: Perform a full necropsy, record organ weights, and collect tissues for histopathological examination, with a focus on the liver, brain, and reproductive organs.

This protocol outlines a battery of tests to assess different aspects of neurobehavior.[7][8]

Tests:

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Place the mouse in the center of an open field arena and record its activity for a set period (e.g., 10 minutes).

-

Analyze parameters such as total distance traveled, time spent in the center versus the periphery.

-

-

Elevated Plus Maze: To assess anxiety-like behavior.

-

Place the mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent in the open and closed arms.

-

-

Morris Water Maze: To assess spatial learning and memory.

-

Train the mouse to find a hidden platform in a pool of water over several days.

-

Conduct a probe trial with the platform removed to assess memory retention.

-

-

Rotarod Test: To assess motor coordination and balance.[8]

-

Place the mouse on a rotating rod that gradually accelerates.

-

Record the latency to fall.

-

Procedure:

-

Serum Enzyme Analysis: At the time of sacrifice, collect blood and separate the serum. Analyze for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard clinical chemistry analyzers.

-

Histopathology:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine for signs of liver damage, such as necrosis, inflammation, and fatty changes.

-

Mechanistic Insights: Ryanodine Receptor (RyR) Activation

PCB 149 has been identified as a full agonist of the ryanodine receptor 1 (RyR1), a critical intracellular calcium release channel.[6] This provides a key mechanistic anchor for investigating its neurotoxicity.

Caption: Proposed signaling pathway for PCB 149-induced neurotoxicity via RyR1 activation.

SECTION 3: Data Presentation and Interpretation

Tabular Summaries

Table 1: Summary of Toxicological Endpoints for PCB 149 in Animal Models

| Animal Model | Endpoint Category | Specific Endpoints |

| Zebrafish | Acute Toxicity | 96-hour LC50 |

| Developmental Toxicity | Morphological malformations (pericardial/yolk sac edema, spinal curvature) | |

| Metabolomics | Alterations in amino acid, energy, and lipid metabolism | |

| Gene Expression | Changes in cyp1a, ahr2, and neurodevelopmental genes | |

| Rodents | Neurotoxicity | Altered locomotor activity, anxiety-like behavior, impaired learning and memory, altered neurotransmitter levels |

| Hepatotoxicity | Elevated serum ALT and AST, liver histopathology (necrosis, steatosis) | |

| Developmental Toxicity | Reduced offspring viability and growth, developmental delays |

Table 2: Exemplary Dosing for Rodent Studies (Hypothetical, to be determined by range-finding)

| Species | Route of Administration | Dose Level 1 (mg/kg/day) | Dose Level 2 (mg/kg/day) | Dose Level 3 (mg/kg/day) |

| Rat | Oral Gavage | 0.1 | 1.0 | 10.0 |

| Mouse | Oral Gavage | 0.5 | 5.0 | 25.0 |

Conclusion

The selection of an appropriate animal model is critical for elucidating the toxicological effects of 2,3,3',4',5',6-Hexachlorobiphenyl. The zebrafish model provides a powerful platform for high-throughput screening of developmental toxicity and for mechanistic studies using metabolomics and genomics. Rodent models, while requiring more resources, are indispensable for in-depth analysis of systemic toxicity and complex neurobehavioral outcomes that are more directly relevant to human health risk assessment. The protocols and application notes provided herein offer a comprehensive framework for researchers to design and execute robust studies to further our understanding of the environmental and health risks associated with PCB 149.

References

-

Chai, T., Cui, F., Mu, X., Yang, Y., Wang, C., & Qiu, J. (2016). Chiral PCB 91 and 149 Toxicity Testing in Embryo and Larvae (Danio rerio): Application of Targeted Metabolomics via UPLC-MS/MS. Scientific Reports, 6(1), 33481. [Link]

-

Holland, E. B., De-La-Rosa, V., Hsieh, C. J., He, K., & Pessah, I. N. (2019). Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor. Toxicological Sciences, 170(2), 486–497. [Link]

-

Tilton, F. A., Tilton, S. C., & Tanguay, R. L. (2010). A protocol for the developmental toxicity testing of chemicals in the zebrafish (Danio rerio). Journal of visualized experiments : JoVE, (41), 2055. [Link]

-

Vorhees, C. V., & Williams, M. T. (2014). Assessing spatial learning and memory in rodents. ILAR journal, 55(2), 310–332. [Link]

-

Filer, D., Kothiya, P., Setzer, R. W., Judson, R. S., & Martin, M. T. (2014). tcpl: the ToxCast pipeline for high-throughput screening data. Bioinformatics (Oxford, England), 30(17), 2517–2519. [Link]

-

Gaszner, B., & Kollar, B. (2021). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. International journal of molecular sciences, 22(21), 11593. [Link]

-